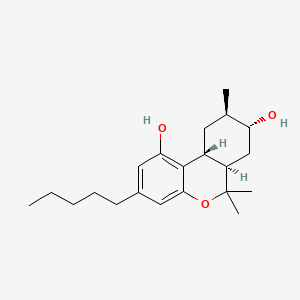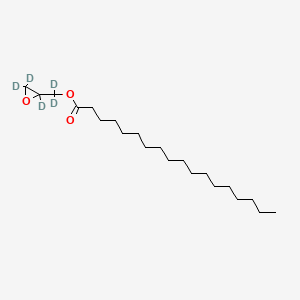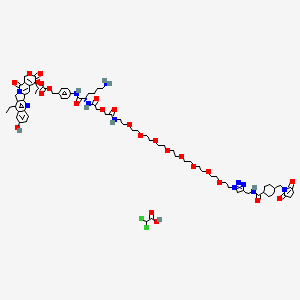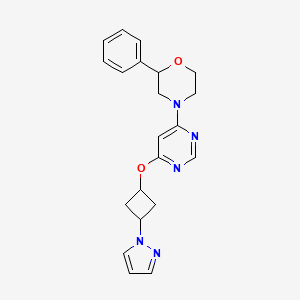
Etheroleic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etheroleic acid is a divinyl ether fatty acid, specifically (9Z,11E,14E)-nonadeca-9,11,14-trienoic acid, where the methylene group at position 10 is replaced by oxygen . It is a metabolite of linolenic acid and is known for its antifungal properties, particularly against the powdery mildew fungus on barley seedlings .
準備方法
Synthetic Routes and Reaction Conditions: Etheroleic acid can be synthesized through the oxidation of linolenic acid. The process involves the formation of 13(S)-hydroperoxy-9,11,15-octadecatrienoic acid (13(S)-HpOTrE) via 13-lipoxygenase. This intermediate is then converted to this compound by divinyl ether synthase .
Industrial Production Methods: Industrial production of this compound typically follows the same biochemical pathways as in plants, utilizing enzymes like lipoxygenase and divinyl ether synthase. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and substrate concentration to maximize yield and purity.
化学反応の分析
Types of Reactions: Etheroleic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can participate in substitution reactions where the ether linkage can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.
Major Products:
Oxidation: Hydroperoxides and other oxidized fatty acids.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted this compound derivatives depending on the reactants used.
科学的研究の応用
Etheroleic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of divinyl ether fatty acids and their reactions.
Biology: Its role as a metabolite of linolenic acid makes it significant in studying plant biochemistry and defense mechanisms.
Medicine: Due to its antifungal properties, this compound is researched for potential therapeutic applications in treating fungal infections.
Industry: It is used in the development of bio-based fungicides and other agricultural chemicals.
作用機序
Etheroleic acid exerts its effects primarily through its antifungal activity. It disrupts the cell membrane integrity of fungi, leading to cell lysis and death. The molecular targets include enzymes involved in cell wall synthesis and membrane stability. Pathways affected by this compound include those related to lipid metabolism and oxidative stress response.
類似化合物との比較
Etheroleic acid is unique among divinyl ether fatty acids due to its specific structure and biological activity. Similar compounds include:
Linolenic Acid: The precursor to this compound, involved in various metabolic pathways.
Other Divinyl Ether Fatty Acids: Such as colneleic acid and colnelenic acid, which also have roles in plant defense but differ in their specific structures and activities.
This compound stands out due to its specific antifungal properties and its role as a metabolite in plant defense mechanisms, making it a valuable compound for both research and industrial applications.
特性
分子式 |
C18H30O3 |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
(9Z,11E)-12-[(E)-hex-1-enoxy]dodeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20)/b11-9-,16-13+,17-14+ |
InChIキー |
NQNHRHWFZHFAAH-XSWVPMOFSA-N |
異性体SMILES |
CCCC/C=C/O/C=C/C=C\CCCCCCCC(=O)O |
正規SMILES |
CCCCC=COC=CC=CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B10828837.png)

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol](/img/structure/B10828859.png)

![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10828870.png)
![(10S,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10828882.png)



![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide](/img/structure/B10828898.png)




